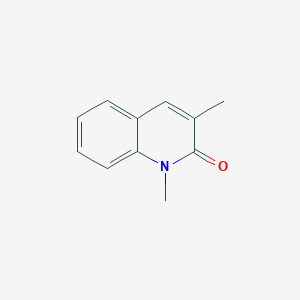

1,3-dimethylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dimethylquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with two methyl groups attached at the 1 and 3 positions and a keto group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Dimethylquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminoacetophenone with acetic anhydride in the presence of a catalyst can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dimethylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1,3-dimethylquinolin-2-ol.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products:

Oxidation: Quinoline derivatives with carboxyl, nitro, or other functional groups.

Reduction: 1,3-Dimethylquinolin-2-ol.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1,3-Dimethylquinolin-2(1H)-one and its derivatives have been explored for various applications in chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis: this compound serves as a building block in synthesizing more complex heterocyclic compounds.

- Functionalization Studies: It is used in direct C3-functionalization studies via C–H bond activation, which allows for the introduction of various functional groups such as arylation, alkylation, and acylation .

Biology

- Biological Activities: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

- Inhibitor of BRPF Proteins: this compound derivatives have been identified as inhibitors of Bromodomain and Plant Homeodomain (PHD) finger-containing (BRPF) proteins, which are involved in chromatin regulation .

Medicine

- Therapeutic Properties: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

- Drug Development: Derivatives of this compound are used in developing chemical probes for BRPF proteins, with improved potency and selectivity for cellular and in vivo studies .

Industry

- Production of Dyes and Pigments: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Detailed Research Findings

Several studies have highlighted the specific applications and properties of this compound derivatives:

- BRPF Protein Inhibition: Research has focused on synthesizing and evaluating 1,3-dimethylquinolin-2-one derivatives as inhibitors of BRPF proteins . For instance, the introduction of a 3-Me group on the quinolin-2-one structure resulted in a potent BRPF1 inhibitor . Further modification of these compounds has led to improved selectivity and potency .

- SAR Studies: Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of 1,3-dimethylquinolin-2-one derivatives. These studies have shown that the substituents on the sulfonamide ring, combined with the 1,3-dimethylquinolin-2-one core, significantly impact the compound's potency .

- Synthesis of Amino Derivatives: An improved synthesis of 6-amino-1,3-dimethylquinolin-2(1H)-one has been developed to support SAR studies . This synthesis involves a 5-step sequence that is high-yielding and operationally simple, facilitating the production of larger material quantities .

Data Table: BRPF Inhibitory Activity

| Compound | BRPF1 KD (nM) | BRPF2 KD (nM) | BRPF3 KD (nM) | BRD9 KD (nM) | Reference |

|---|---|---|---|---|---|

| NI-42 (15) | 40 | 210 | 940 | 1130 | |

| 1,3-dimethylquinolin-2-one derivative 16 | N/A | N/A | N/A | N/A |

Note: N/A indicates that the data was not available in the cited source.

Uniqueness Compared to Similar Compounds

1,3-Dimethylquinolin-4(1H)-one has unique structural features compared to other quinoline derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Quinoline | Basic structure without substitutions | Parent compound; lacks additional functional groups |

| 2-Methylquinolin-4(1H)-one | Methyl group at position 2 | Lacks methyl substitution at position 3 |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Different functional group; alters reactivity |

| 2,3-Dimethylquinolin-4(1H)-one | Methyl groups at positions 2 and 3 | Lacks ketone functionality; affects biological activity |

Wirkmechanismus

The mechanism of action of 1,3-dimethylquinolin-2(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Quinoline: The parent compound of the quinoline family, lacking the methyl and keto groups.

1-Methylquinolin-2(1H)-one: Similar structure but with only one methyl group.

3-Methylquinolin-2(1H)-one: Similar structure but with the methyl group at a different position.

Uniqueness: 1,3-Dimethylquinolin-2(1H)-one is unique due to the presence of two methyl groups and a keto group, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Biologische Aktivität

1,3-Dimethylquinolin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.

Overview of this compound

Chemical Structure : The compound features a quinoline core with two methyl groups at the 1 and 3 positions and a keto group at the 2 position. Its molecular formula is C11H11NO with a CAS number of 55539-83-8.

Synthesis : The synthesis can be achieved through various methods, including cyclization reactions involving precursors like 2-aminoacetophenone. A common synthetic route involves the reaction of this precursor with acetic anhydride under acidic conditions, yielding high purity products suitable for research applications.

Biological Mechanisms

This compound exhibits multiple biological activities through various mechanisms:

- Anticancer Activity : Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown it to act as a selective inhibitor of bromodomain and extraterminal (BET) proteins, which are implicated in cancer progression .

- Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, suggesting its potential as an antimicrobial agent. Its mechanism may involve disrupting microbial cell function or inhibiting essential enzymes.

- Neurological Applications : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurological disorders. The exact pathways involved are still under investigation but may include modulation of neurotransmitter systems.

Case Study 1: Anticancer Efficacy

A study evaluated the potency of 6-amino-1,3-dimethylquinolin-2(1H)-one derivatives against BRPF proteins, which play a role in cancer biology. Compound 13-d showed an IC50 of 7.9 nM against BRPF1, indicating strong anticancer potential. The study highlighted the selectivity of this compound over other targets, which is crucial for minimizing side effects in therapeutic applications .

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against a panel of bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis and function .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of BRPF proteins | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Neuroprotective | Modulation of neurotransmitter systems |

Table 2: Synthesis Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Cyclization with Acetic Anhydride | Acidic conditions | High |

| Oxidation with mCPBA | Two-step process | Moderate |

Eigenschaften

IUPAC Name |

1,3-dimethylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-7-9-5-3-4-6-10(9)12(2)11(8)13/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXMJQPIBZFCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.